4-(2-Chlorophenoxy)-3-methylaniline
Description
Contextualization within Aniline (B41778) and Phenoxy Compound Chemistry
Anilines and phenoxy compounds are fundamental building blocks in organic chemistry, each contributing unique properties to the molecules they form. Aniline, one of the simplest aromatic amines, and its derivatives are crucial precursors for a vast array of dyes, polymers, and pharmaceuticals. The amino group (-NH2) on the aromatic ring is a versatile functional group, capable of undergoing a wide range of chemical transformations.
The phenoxy group, an oxygen atom connected to a phenyl group, is the core of diaryl ethers. This structural motif is present in numerous naturally occurring and synthetic compounds, often imparting thermal and chemical stability. The combination of these two moieties in 4-(2-Chlorophenoxy)-3-methylaniline results in a molecule with a diaryl ether linkage, a feature that is central to its chemical character.
The synthesis of such phenoxyanilines typically involves well-established cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent methods for forming the aryl-oxygen and aryl-nitrogen bonds, respectively, that define the structure of this compound. google.commedchemexpress.com These reactions have been refined over the years to allow for the coupling of a wide variety of substituted aryl halides and phenols or anilines, enabling the synthesis of complex molecules like the one in focus.
Significance in Contemporary Chemical Sciences Research Pertaining to Phenoxyanilines
Phenoxyaniline (B8288346) derivatives are of significant interest in contemporary chemical sciences, largely due to their presence in biologically active molecules. The diaryl ether linkage provides a flexible yet stable scaffold that can correctly orient other functional groups for interaction with biological targets. This has made phenoxyanilines a valuable pharmacophore in drug discovery.
Research into substituted phenoxyanilines has revealed their potential in a variety of therapeutic areas. For instance, derivatives of this class have been investigated for their activity as kinase inhibitors, which are crucial in cancer therapy. google.comnih.gov The specific substitutions on the aromatic rings play a critical role in determining the biological activity and selectivity of these compounds. The presence of halogen atoms, like the chlorine in this compound, and methyl groups can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.
Furthermore, the synthetic versatility of the phenoxyaniline core allows for the creation of large libraries of related compounds for high-throughput screening, a key strategy in the search for new drug candidates. The ability to systematically modify the substituents on the phenoxy and aniline rings enables researchers to conduct detailed structure-activity relationship (SAR) studies to optimize the desired biological effects. wacker.com
Overview of Key Research Domains for this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest its potential utility in several key research domains, primarily as a chemical intermediate or building block. nih.govaxonmedchem.comnih.gov
Agrochemical Research: The phenoxyacetic acid herbicide family, which includes compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA), demonstrates the potent biological effects of substituted phenoxy structures in an agricultural context. nih.gov The structural similarity of this compound suggests it could serve as a precursor for novel herbicides or fungicides. The specific substitution pattern might lead to new modes of action or improved properties compared to existing agrochemicals.
Pharmaceutical and Medicinal Chemistry: Given the established role of phenoxyaniline derivatives in drug discovery, this compound is a plausible starting material for the synthesis of new therapeutic agents. medchemexpress.commdpi.com Its potential applications could span a range of diseases, with a particular focus on areas where diaryl ether and substituted aniline moieties have shown promise, such as in the development of kinase inhibitors for oncology or agents targeting other enzymes and receptors. researchgate.net The compound itself is listed by some chemical suppliers as a drug intermediate, further supporting this potential research domain. medchemexpress.com
Materials Science: The thermal stability often associated with diaryl ethers suggests that polymers or materials derived from this compound could possess desirable properties. While less common than applications in life sciences, research into high-performance polymers sometimes utilizes building blocks with similar structural features to achieve specific thermal or mechanical characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBKDXOJHCDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Chlorophenoxy 3 Methylaniline and Its Derivatives
Established Synthetic Pathways for Phenoxyanilines
The construction of the phenoxyaniline (B8288346) scaffold, characterized by a diaryl ether linkage and an amino group, relies on well-established bond-forming reactions. Key among these are nucleophilic aromatic substitution, amide formation, and multi-component reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diaryl ethers and aryl amines, the two key structural components of phenoxyanilines. The two most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures (often over 200°C) and polar, high-boiling solvents. wikipedia.org The reaction involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst. wikipedia.orgwikipedia.org Modern variations have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org A typical synthesis for a phenoxyaniline structure involves a copper-catalyzed C-O bond formation to create the diaryl ether, followed by the reduction of a nitro group to the aniline (B41778) functionality. For instance, the synthesis of a related compound, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, was achieved by first reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and a copper catalyst to form the nitro-substituted diaryl ether. nih.gov The subsequent reduction of the nitro group using iron powder in acetic acid afforded the final aniline product with a high yield. nih.gov
The Buchwald-Hartwig amination is a more recent, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgyoutube.com This method has gained wide acceptance due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann-type reactions. wikipedia.org The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial to the success and versatility of this reaction, enabling the coupling of a wide array of aryl halides with primary and secondary amines. youtube.comorgsyn.org This reaction provides a powerful alternative for constructing the aniline part of the molecule, potentially by coupling a phenoxy-substituted aryl halide with an amine source. researchgate.netorganic-chemistry.org
| Reaction | Catalyst System | Key Bond Formed | Typical Conditions | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper (metal or salts, e.g., CuI) | C-O (Aryl Ether) or C-N (Aryl Amine) | High temperatures (>200°C), polar solvents (DMF, NMP) | wikipedia.org |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | C-N (Aryl Amine) | Milder temperatures, various solvents (e.g., Toluene) | wikipedia.org |
Amide Formation and Ring-Opening Reactions in Related Systems
Amide bond formation provides a versatile route to derivatives of phenoxyanilines and can serve as a precursor step, as amides can be subsequently reduced to amines. libretexts.org Amides are traditionally synthesized through the condensation of carboxylic acids or their derivatives (like acid chlorides) with amines. libretexts.orglibretexts.org In the context of phenoxyaniline synthesis, this could involve reacting a phenoxy-substituted carboxylic acid with an amine or reacting a phenoxyaniline with a carboxylic acid to form an amide derivative. These reactions are fundamental in building more complex molecular architectures. libretexts.org
Ring-opening reactions offer another pathway to functionalized aniline derivatives. For example, the reaction of an aniline with a cyclic anhydride (B1165640), such as succinic anhydride, leads to the formation of an amido-acid through a ring-opening mechanism. nih.gov Further dehydration can then produce a cyclic imide. nih.gov Another relevant strategy is the catalytic acceptorless dehydrogenative coupling of epoxides with amines to form amides. nih.gov This process involves the regioselective ring-opening of the epoxide, catalyzed by a ruthenium pincer complex, to generate an amide product and hydrogen gas as the only byproduct. nih.gov Such reactions demonstrate how ring-opening of strained ring systems can be used to introduce new functional groups and build upon the core phenoxyaniline structure.
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Amide Formation | Carboxylic Acid + Amine | Amide | Can be reduced to an amine; fundamental for derivatives. | libretexts.org |
| Anhydride Ring-Opening | Aniline + Cyclic Anhydride | Amido-acid | Introduces a carboxylic acid-containing side chain. | nih.gov |
| Epoxide Ring-Opening | Epoxide + Amine | Amide | Catalytic, atom-economical, produces H2 byproduct. | nih.gov |
Multi-component Condensation Approaches
Green Chemistry Approaches in the Synthesis of 4-(2-Chlorophenoxy)-3-methylaniline Analogs
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of solvent-free conditions and alternative energy sources like microwaves, are increasingly being applied to the synthesis of complex organic molecules, including phenoxyaniline analogs.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental hazards. A number of synthetic transformations can be performed under solvent-free or "neat" conditions. For example, a metal- and solvent-free synthesis of aniline-based triarylmethanes has been developed using a Brønsted acidic ionic liquid as a catalyst. nih.gov This reaction involves the double Friedel-Crafts alkylation of anilines with aldehydes at elevated temperatures (80°C) without any additional solvent. nih.gov Other examples include the catalyst-free synthesis of quinoxaline (B1680401) derivatives by refluxing o-phenylenediamines and phenacyl bromides in ethanol, which is considered a greener solvent, or under entirely solvent-free conditions. semanticscholar.org These methods demonstrate that complex bond formations on aniline-containing molecules can be achieved efficiently without relying on conventional, often hazardous, organic solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity. nih.govajrconline.org The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org This technique has been successfully applied to a wide range of reactions relevant to phenoxyaniline synthesis. For example, a novel method for producing anilines and phenols from activated aryl halides has been reported using microwave irradiation in an aqueous solution, eliminating the need for organic solvents and metal catalysts. nih.gov Furthermore, microwave heating has been shown to accelerate palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, allowing for the rapid synthesis of complex heterocyclic compounds in high yields. scienceopen.com The synthesis of N-phenylsuccinimide from aniline and succinic anhydride can be completed in just four minutes in a domestic microwave oven under solvent-free conditions, highlighting the efficiency and green credentials of this technology. nih.gov
| Green Chemistry Approach | Key Principle | Example Application | Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Elimination of volatile organic solvents. | Friedel-Crafts reaction of anilines and aldehydes. | Reduced waste, lower cost, increased safety. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy for rapid heating. | Amination of aryl halides; Buchwald-Hartwig coupling. | Drastically reduced reaction times, higher yields. | nih.govscienceopen.com |
Sonochemical Synthesis
Sonochemical synthesis utilizes the energy of ultrasound to induce chemical reactions. This method can serve as an alternative energy source to traditional heating. beilstein-journals.org The application of ultrasound to chemical systems generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and accelerating reaction rates.
Mechanochemical Synthesis (Grinding/Milling)
Mechanochemistry, or synthesis via mechanical force, is a prominent green chemistry technique that reduces or eliminates the need for solvents. beilstein-journals.orgnih.gov Reactions are typically conducted by grinding solids together in a mortar and pestle or, for more controlled and higher-energy applications, in a ball mill. nih.gov This solvent-free approach is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain from solution-based methods.
The process of mechanochemical reaction involves several stages:
Mixing of Reactants: Grinding or milling brings solid reactants into intimate contact.
Formation of Eutectic or Amorphous Phases: The mechanical energy distorts the crystal structures of the reactants.
Chemical Reaction: The close contact and crystal defects facilitate the chemical transformation to form the product. nih.gov
Different types of milling equipment can be used, and the reaction outcomes can be highly dependent on the operational parameters, as shown in the table below.
| Parameter | Effect on Mechanochemical Reaction | Reference |
| Apparatus | Manual grinding in a mortar and pestle is simple but less reproducible than ball milling. Planetary and vibratory ball mills offer higher energy input and control. | nih.gov |
| Milling Frequency (rpm) | Higher rotational speeds generally lead to increased energy transfer and faster reaction rates, resulting in higher yields in shorter times. For example, increasing the speed from 200 to 800 rpm can dramatically improve yield from ~5% to ~89%. | nih.gov |
| Milling Time | Reaction yield increases with milling time until the reactants are consumed. In situ monitoring, for instance with Raman spectroscopy, can track the progress of the reaction over time. | beilstein-journals.org |
| Milling Media | The material, size, and number of milling balls affect the energy and efficiency of the process. | beilstein-journals.org |
This methodology has been successfully applied to a wide range of organic reactions, including C-N bond formation, which is relevant for the synthesis of aniline derivatives. beilstein-journals.org
Catalysis in Sustainable Synthesis
Catalysis is fundamental to sustainable chemical manufacturing as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. sciltp.com The development of catalysts for synthesizing diaryl ethers and substituted anilines focuses on moving away from stoichiometric reagents towards catalytic systems, often employing abundant and less toxic metals. researchgate.net
For instance, the synthesis of the ether linkage in molecules related to this compound can be achieved via Ullmann condensation, which traditionally uses stoichiometric amounts of copper. Modern approaches focus on using catalytic amounts of copper or other transition metals. In one example, the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, a precursor to a related aniline, was accomplished using fine copper as a catalyst. nih.gov
Furthermore, the synthesis of the aniline moiety often involves the reduction of a nitro group. Catalytic hydrogenation is a prime example of a green catalytic process. The reduction of 2-chloro-5-nitrotoluene (B86962) to 4-chloro-3-methylaniline (B14550) (a structural isomer of the target compound's precursor) is effectively carried out using a platinum catalyst with hydrogen gas. This method is superior to older techniques that use reducing agents like iron powder, as the only byproduct is water, significantly reducing environmental pollution. wipo.int
| Catalytic Step | Reactants | Catalyst | Advantages | Reference |
| Ether Formation | 3,4-dichloronitrobenzene, 4-chlorophenol, KOH | Fine Copper | Catalytic amount of metal used. | nih.gov |
| Nitro Group Reduction | 2-chloro-5-nitrotoluene, Hydrogen | Platinum catalyst | High efficiency, clean byproduct (water), avoids large amounts of solid waste. | wipo.int |
Atom Economy and Process Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A reaction with 100% atom economy incorporates all atoms from the reactants into the product, generating no waste.
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Addition and rearrangement reactions are inherently atom-economical. primescholars.com In contrast, substitution and elimination reactions often have poor atom economy because they generate byproducts. For example, the Gabriel synthesis of amines has a very low atom economy (<50%) due to the formation of stoichiometric phthalic acid derivatives as byproducts. primescholars.com
In the context of synthesizing this compound, different routes would have varying process efficiencies.
High Atom Economy Step: The catalytic hydrogenation of a nitro-precursor to form the aniline is highly atom-economical. The reactants are the nitro compound and hydrogen (H₂), and the products are the desired aniline and water (H₂O). All atoms of the aromatic precursor are retained. wipo.int
Lower Atom Economy Step: The formation of the ether linkage via a nucleophilic aromatic substitution (e.g., Ullmann condensation) typically involves the displacement of a halogen and the formation of a salt as a byproduct, which lowers the atom economy.
Maximizing atom economy is a key driver for developing new synthetic methods, such as catalytic cycles that regenerate reagents and minimize the formation of byproducts. jocpr.com
Mechanistic Investigations of Chemical Transformations Involving this compound
Understanding the reaction mechanisms of this compound is crucial for controlling product formation and optimizing reaction conditions. The primary reactive site is the amino group on the aniline ring.
Oxidation Reactions and Product Characterization
The amino group of primary aromatic amines is susceptible to oxidation. Depending on the oxidant and reaction conditions, a variety of products can be formed, including azo and azoxy compounds. nih.gov Mechanochemical methods have been shown to be efficient for the oxidation of aromatic amines. nih.gov Another potential transformation is oxidative polymerization, where the aniline monomers link to form polyaniline-type structures. In some mechanochemical syntheses, the oxidation of reactants, such as thiols to disulfides, can occur as an undesirable side reaction, highlighting the need for careful control over the reaction environment. cardiff.ac.uk
Reduction Reactions and Amino Group Transformations
Catalytic Hydrogenation: This method involves reacting the corresponding nitro compound with hydrogen gas over a metal catalyst, such as platinum or palladium. It is a clean and efficient process. wipo.int
Metal-Acid Reduction: A classic method involves the use of a metal, like iron, tin, or zinc, in an acidic medium. For example, the reduction of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene to the corresponding aniline was achieved with iron powder in acetic acid with a 94% yield. nih.gov
| Reduction Method | Nitro Precursor | Reagents | Product | Yield | Reference |
| Metal-Acid | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Fe powder, Acetic Acid, EtOH/H₂O | 3-chloro-4-(4′-chlorophenoxy)aminobenzene | 94% | nih.gov |
| Catalytic Hydrogenation | 2-chloro-5-nitrotoluene | H₂, Platinum catalyst | 4-chloro-3-methylaniline | Not specified | wipo.int |
Once formed, the amino group of this compound can undergo various transformations. A key reaction is amidation , where the amine reacts with a carboxylic acid or its derivative (like an acyl chloride) to form an amide. This reaction is crucial in the synthesis of many biologically active molecules, such as the anthelmintic drug rafoxanide, which is synthesized by reacting an aniline derivative with 3,5-diiodosalicylic acid. nih.gov
Synthetic Routes and Reaction Mechanisms of this compound and Its Derivatives
The synthesis and derivatization of this compound, a diaryl ether amine, are of interest in various fields of chemical research. Understanding the methodologies for its creation and subsequent modification is crucial for its potential applications. This article delves into the synthetic strategies, specifically focusing on the Ullmann condensation for its formation, and explores derivatization through nucleophilic substitution reactions, supported by an elucidation of the kinetic and mechanistic pathways.
3 Derivatization via Nucleophilic Substitution Reactions
The chemical architecture of this compound offers multiple sites for derivatization through nucleophilic substitution reactions. The primary amino group is a key functional handle for modifications such as acylation and alkylation.
Acylation of the Amino Group:
The amino group of anilines is readily acylated to form amides. This reaction is often employed to protect the amino group or to introduce new functional moieties. For instance, the acetylation of aniline with acetic anhydride is a common laboratory procedure. libretexts.org In the case of this compound, acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. This reaction typically proceeds in the presence of a base, such as pyridine, to neutralize the acid byproduct. The high reactivity of anilines towards electrophilic aromatic substitution can sometimes lead to undesired side reactions; acetylation can mitigate this by reducing the activating effect of the amino group. pearson.com
Alkylation of the Amino Group:
N-alkylation of anilines introduces alkyl substituents to the nitrogen atom, a transformation that is fundamental in the synthesis of many valuable compounds. nih.gov Various methods can be employed for the N-alkylation of this compound. Traditional methods often involve the use of alkyl halides, while more modern approaches might utilize alcohols in the presence of a suitable catalyst. For example, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, avoiding the need for metal catalysts and bases. nih.gov
Below is a table summarizing potential nucleophilic substitution reactions for the derivatization of this compound.
| Reaction Type | Reagent | Product Type | General Conditions |
| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl-4-(2-chlorophenoxy)-3-methylaniline | Presence of a base (e.g., Pyridine) |
| Acylation | Acetic Anhydride | N-Acetyl-4-(2-chlorophenoxy)-3-methylaniline | - |
| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl-4-(2-chlorophenoxy)-3-methylaniline | Base |
| Alkylation | 4-hydroxybutan-2-one | N-(3-oxobutyl)-4-(2-chlorophenoxy)-3-methylaniline | Visible light, NH4Br |
4 Kinetic and Mechanistic Pathway Elucidation
The formation of this compound via the Ullmann condensation and its subsequent derivatization through nucleophilic substitution are governed by specific kinetic and mechanistic principles.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. wikipedia.org The synthesis of this compound would involve the reaction of 2-chlorophenol (B165306) with 3-methylaniline. The mechanism of the Ullmann reaction has been extensively studied and is believed to proceed through a catalytic cycle involving copper(I) species. organic-chemistry.org One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org
Kinetic studies of Ullmann-type reactions have provided insights into the factors influencing the reaction rate. For the copper-catalyzed amination of aryl iodides, the reaction was found to be first order in the aryl iodide and the amine. acs.org A computational study on the Ullmann-type coupling of substituted lactams with fluoro-iodo-anilines revealed a direct correlation between the experimental reaction yields and the activation energy of the haloarene activation step. mdpi.com The study also highlighted the significant role of strain energy in the transition state. mdpi.com For a Cu(0)-catalyzed Ullmann-type C-O coupling, an apparent activation energy of 55 kJ/mol was determined, and the reaction was best described by a Langmuir-Hinshelwood kinetic model, suggesting a surface-catalyzed reaction. tue.nl
Nucleophilic Substitution Reactions:
The derivatization of this compound via nucleophilic attack on the amino group follows mechanisms typical for such transformations on anilines. Acylation generally proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent.
The electronic properties of the substituents on the aniline ring can influence the kinetics of these reactions. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals showed that the presence of the methyl group affects the reaction rate compared to unsubstituted aniline. mdpi.com The study calculated a total rate coefficient of k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s for this reaction between 300–2000 K. mdpi.com While not a synthetic reaction, this data underscores the influence of substituents on reactivity.
Below is a table summarizing key mechanistic and kinetic aspects.
| Reaction | Key Mechanistic Steps | Kinetic Parameters/Observations |
| Ullmann Condensation | Oxidative addition of aryl halide to Cu(I), reaction with phenoxide, reductive elimination | First order in aryl halide and amine (for C-N coupling). acs.org Activation energy can be influenced by substituent effects and strain energy. mdpi.com Apparent activation energy of 55 kJ/mol for a specific C-O coupling. tue.nl |
| Nucleophilic Acylation (on Amine) | Nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. | - |
| Nucleophilic Alkylation (on Amine) | SN2 displacement of a leaving group from the alkylating agent by the amine. | - |
Computational and Theoretical Studies of 4 2 Chlorophenoxy 3 Methylaniline
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) serves as a powerful and widely used computational method to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. For 4-(2-Chlorophenoxy)-3-methylaniline, DFT calculations provide a robust framework for understanding its fundamental chemical characteristics. These calculations are typically performed using a specific functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set, to ensure a high level of accuracy in the predicted properties.
Molecular Geometry and Conformation Analysis
The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, is fundamental to its physical and chemical properties. For this compound, the optimized molecular structure reveals the spatial relationship between the 2-chlorophenoxy group and the 3-methylaniline ring, connected by an ether linkage.
Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (ether) | Data not available | C-O-C: Data not available | C-C-O-C: Data not available |
| C-Cl | Data not available | ||
| C-N | Data not available | ||
| C-C (aromatic) | Data not available |
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that determine a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the chlorophenoxy moiety.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Predicted)
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: Specific computational data for the HOMO and LUMO energies of this compound are not publicly available. This table illustrates the format for presenting such findings.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen, nitrogen, and chlorine. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms and the nitrogen atom of the aniline group, while the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential.
Reactivity Descriptors and Active Site Identification (Fukui Indices)
Global and local reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of a molecule's reactivity. Fukui functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule. cbseacademic.nic.in
The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. The function f+(r) predicts sites for nucleophilic attack (where an electron is accepted), while f-(r) predicts sites for electrophilic attack (where an electron is donated). By calculating the Fukui indices for each atom in this compound, one can pinpoint the specific atoms most likely to participate in chemical reactions.
Thermochemical Property Prediction
DFT calculations can also be used to predict the thermochemical properties of a molecule, such as its standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These properties are essential for understanding the thermodynamics of reactions involving the compound and for predicting its stability under different conditions. The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations.
Table 3: Predicted Thermochemical Properties of this compound (Predicted)
| Property | Value |
| Standard Enthalpy of Formation (ΔHf°) | Data not available |
| Standard Entropy (S°) | Data not available |
| Heat Capacity (Cv) | Data not available |
Note: Specific thermochemical data for this compound are not available in the searched literature. The table is a placeholder for such data.
Advanced Computational Chemistry Approaches
Beyond standard DFT calculations, more advanced computational methods can be employed to gain deeper insights into the properties of this compound. These can include:
Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectra (UV-Vis) and understand the nature of electronic transitions.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and behavior of the molecule in a solvent environment over time.
These advanced methods, while computationally more intensive, can provide a more complete and dynamic picture of the molecule's behavior, complementing the static information obtained from standard DFT calculations.
Wave Function-Dependent Properties (ELF, LOL Analysis)
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses are powerful quantum chemical tools used to visualize and understand the nature of chemical bonding and electron localization within a molecule. researchgate.netijasret.com These analyses are dependent on the kinetic energy density and help to identify regions of high probability for finding electron pairs. researchgate.net
For aromatic compounds, ELF and LOL analyses reveal the delocalized nature of π-electrons across the ring systems and the localization of electrons in covalent bonds and lone pairs. In the case of this compound, these analyses would elucidate the electronic environment around the chloro-substituted phenoxy group, the methyl-substituted aniline ring, and the bridging ether linkage. The contour maps generated from these analyses provide a visual representation of electron density, with specific colors often used to denote different levels of localization. researchgate.net This allows for a detailed examination of covalent bonds, lone pairs, and the electronic influence of the substituents on the aromatic rings. ijasret.comnih.govsciety.org
Structure-Based Design and Predictive Modeling
Computational techniques are instrumental in modern drug discovery and materials science for designing novel compounds and predicting their properties.
Structure-Reactivity Relationship (SAR) Exploration
Structure-Reactivity Relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity. For derivatives of this compound, SAR exploration would involve analyzing how modifications to the molecular scaffold affect its chemical behavior. For instance, the introduction of different substituent groups on the phenyl rings or modification of the aniline or ether functionalities can significantly alter the molecule's electronic properties and, consequently, its reactivity. researchgate.netdundee.ac.uk
Computational methods can predict these changes by calculating various electronic descriptors. Understanding these relationships is crucial for designing molecules with desired reactivity profiles for specific applications. The type and position of substituents on the phenyl ring have been shown to influence the biological activity of similar compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net The development of QSAR models for this compound derivatives would involve compiling a dataset of structurally related compounds with their measured biological activities. nih.gov
Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, are calculated for each compound. nih.govresearchgate.net Statistical methods are then employed to build a model that can predict the activity of new, untested compounds. nih.gov These models are valuable tools in medicinal chemistry for prioritizing the synthesis of compounds with potentially high activity, thereby saving time and resources. researchgate.netresearchgate.net
Integrated Spectroscopic and Theoretical Analyses
The combination of experimental spectroscopic data with theoretical calculations provides a powerful approach for the detailed characterization of molecular structures and properties.
Vibrational Spectroscopy (FT-IR, FT-Raman) Correlation
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are key techniques for identifying functional groups and elucidating the molecular structure of a compound. nih.gov Theoretical calculations, typically using density functional theory (DFT), can predict the vibrational frequencies and intensities of a molecule. nih.govresearchgate.net
By comparing the calculated vibrational spectra with the experimental FT-IR and FT-Raman spectra of this compound, a detailed assignment of the observed vibrational bands can be made. researchgate.net This correlation helps to confirm the molecular structure and provides insights into the vibrational modes of the different functional groups within the molecule. For instance, characteristic bands for the C-Cl, C-O-C, N-H, and C-H vibrations can be precisely assigned. nih.govresearchgate.net
Table 1: Illustrative FT-IR and FT-Raman Data Correlation for Aromatic Ethers and Anilines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretching | 3300-3500 | Medium to Strong |
| C-H Aromatic Stretching | 3000-3100 | Medium to Weak |
| C-H Aliphatic Stretching | 2850-2960 | Medium |
| C=C Aromatic Stretching | 1400-1600 | Medium to Strong |
| C-N Stretching | 1250-1360 | Medium |
| C-O-C Asymmetric Stretching | 1200-1275 | Strong |
| C-O-C Symmetric Stretching | 1020-1075 | Medium |
This table provides a generalized representation of expected vibrational frequencies for functional groups present in this compound. Actual values would be determined from experimental and theoretical analysis of the specific molecule.
Electronic Spectroscopy (UV-Vis) Correlation
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Theoretical calculations using time-dependent density functional theory (TD-DFT) can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Following a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific experimental or computational Nuclear Magnetic Resonance (NMR) data for the compound this compound could be located. The search included queries for its synthesis, characterization, and spectroscopic analysis.
While NMR data for structurally related compounds—such as 4-chloro-3-methylaniline (B14550) and other substituted phenoxy anilines—are available, this information is not directly applicable for a detailed and accurate analysis of this compound itself. The unique electronic environment and spatial arrangement of the substituent groups in the target molecule would result in a distinct NMR spectrum.
Therefore, the generation of data tables and a detailed discussion of research findings for the ¹H and ¹³C NMR spectroscopy of this compound is not possible at this time due to the absence of published data.
Environmental Fate and Degradation Mechanisms of Chlorophenoxy Anilines
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms and their enzymes, is a fundamental process for the removal of organic pollutants from the environment. nih.gov
Various microorganisms, including bacteria and fungi, have been shown to degrade aniline (B41778) and its derivatives. zju.edu.cnresearchgate.net The biodegradability of substituted anilines is highly dependent on the type, number, and position of the substituents on the aromatic ring. nih.gov For instance, some bacterial strains can utilize chloroanilines as their sole source of carbon and nitrogen. nih.gov
The degradation of chlorophenoxy compounds by microorganisms is also well-documented. For example, a Gram-negative bacterial strain isolated from activated sludge was found to metabolize 4-chloro-2-methylphenol (B52076) through a modified ortho-cleavage pathway. nih.gov The initial step in the microbial degradation of many aromatic compounds involves the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov
For 4-(2-Chlorophenoxy)-3-methylaniline, microbial degradation would likely be initiated by the hydroxylation of one or both aromatic rings, followed by the cleavage of the ether bond. The resulting chlorinated and methylated catechols would then be funneled into central metabolic pathways via ortho- or meta-cleavage of the aromatic ring. The presence of both a chloro and a methyl substituent may pose a challenge for some microorganisms, potentially leading to slower degradation rates or the accumulation of intermediate metabolites.
Table 4: Microbial Degradation of Related Compounds
| Compound | Microorganism(s) | Key Findings | Reference |
| Aniline | Delftia sp. AN3 | Capable of using aniline as sole carbon, nitrogen, and energy source. | zju.edu.cnnih.gov |
| Substituted Anilines | Moraxella sp. strain G | Degrades various chloro- and bromoanilines via a modified ortho-cleavage pathway. | nih.gov |
| Aniline | Pond water microflora | Major degradation pathway involves oxidative deamination to catechol. | nih.gov |
| 4-chloro-2-methylphenol | Gram-negative strain S1 | Metabolized via a modified ortho-cleavage route. | nih.gov |
The enzymatic machinery responsible for the degradation of aromatic compounds is diverse and often inducible. Key enzymes in the degradation of anilines and related compounds include:
Aniline Oxygenase: This enzyme catalyzes the initial dihydroxylation of the aniline ring to form a catechol. The synthesis of this enzyme is often inducible by the presence of anilines. nih.gov
Catechol Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of catechols. There are two main types:
Catechol 1,2-dioxygenase: Catalyzes intradiol (ortho) cleavage of the catechol ring.
Catechol 2,3-dioxygenase: Catalyzes extradiol (meta) cleavage of the catechol ring. nih.gov The type of catechol dioxygenase present in a microorganism determines the subsequent metabolic pathway.
Dehalogenases: These enzymes are crucial for the removal of halogen substituents from aromatic rings, which is often a critical step in the complete mineralization of halogenated pollutants.
Laccases and Peroxidases: These are extracellular enzymes produced by some fungi and bacteria that can catalyze the oxidation of a wide range of phenolic and anilinic compounds. researchgate.net
The enzymatic degradation of this compound would likely involve a sequence of enzymatic reactions. An initial attack by an oxygenase could hydroxylate either the aniline or the chlorophenoxy ring. Subsequent cleavage of the ether bond would yield a chlorinated catechol and a methylated phenol, or vice-versa. These intermediates would then be further degraded by catechol dioxygenases and other enzymes. The specific enzymes and pathways would depend on the microbial species involved.
Table 5: Enzymes Involved in the Degradation of Related Compounds
| Enzyme | Substrate(s) | Function | Reference |
| Aniline Dioxygenase | Aniline | Dihydroxylation of the aromatic ring to form catechol. | nih.gov |
| Catechol 2,3-Dioxygenase | Catechol | Extradiol (meta) cleavage of the catechol ring. | nih.gov |
| Catechol 1,2-Dioxygenase | Chlorinated and methylated catechols | Intradiol (ortho) cleavage of the catechol ring. | nih.gov |
| Short-chain Dehydrogenase (SDRz) | Aniline blue | Essential for the degradation of this triphenylmethane (B1682552) dye. | nih.govresearchgate.net |
Environmental Persistence and Transformation Products of Chlorinated Anilines
The environmental persistence and the resulting transformation products of chlorinated anilines, including compounds structurally related to this compound, are of significant environmental interest due to their potential for widespread distribution and toxicological effects. While specific experimental data on the environmental fate of this compound is limited, the behavior of analogous chlorinated anilines and chlorophenoxy compounds provides critical insights into its likely persistence and degradation pathways in the environment.
Chlorinated anilines can enter the environment through various routes, including industrial wastewater discharges, accidental spills, and as degradation products of certain pesticides. regulations.gov Once in the environment, their fate is governed by a combination of physical, chemical, and biological processes. These compounds can be transported over long distances in the atmosphere and be deposited on land and in water, leading to potential contamination of remote ecosystems. regulations.gov
Environmental Persistence
The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for 50% of the initial amount of the substance to be degraded or dissipated. nih.gov The half-life of a compound can vary significantly depending on environmental conditions such as soil type, water chemistry, temperature, and the presence of microorganisms. nih.gov
Interactive Data Table: Environmental Persistence of Related Chlorinated Anilines and Herbicides
| Compound | Environmental Compartment | Half-life | Conditions |
| 4-Chloroaniline | River Water | 35.7 days (volatilization) | - |
| 4-Chloroaniline | Surface Water | 1 to 3 hours (photo-oxidation) | Low organic matter |
| 4-Chloroaniline | General | Several days to months (biodegradation) | - |
| Permethrin (related pesticide) | Soil | ~40 days (range 11-113 days) | - |
| Permethrin (related pesticide) | Water Column | 19-27 hours | - |
| Permethrin (related pesticide) | Sediment | > 1 year | - |
| 2,4-D (chlorophenoxy herbicide) | Soil | 10 days (average) | Primarily microbial degradation |
| Acifluorfen (related herbicide) | Soil | 14 to 60 days | Primarily microbial degradation |
| Cloransulam-methyl (related herbicide) | Soil | 8 to 10 days | Primarily microbial degradation |
This table presents data for structurally related compounds to infer the potential persistence of this compound, for which specific data is not available.
Transformation Products
The degradation of chlorinated anilines can proceed through various biotic and abiotic pathways, leading to the formation of a range of transformation products. These products may have different chemical properties and toxicological profiles compared to the parent compound.
Abiotic Degradation:
Photolysis: In the presence of sunlight, particularly in aquatic environments, chlorinated anilines can undergo photodegradation. This process can involve the cleavage of the carbon-chlorine bond or transformations of the aniline functional group. For instance, the photolysis of aniline in the presence of TiO2 can lead to the formation of intermediates such as phenol, 2-aminophenol, hydroquinone, and nitrobenzene.
Hydrolysis: While many chlorinated anilines are relatively stable to hydrolysis under neutral pH conditions, this degradation pathway can become more significant under acidic or basic conditions. For example, the hydrolysis of di-3-chloro-2-methylaniline phosphate (B84403) has been studied, indicating the potential for cleavage of P-N bonds in related structures. acta.co.intsijournals.com
Biotic Degradation:
Microbial degradation is a key process in the environmental breakdown of chlorinated anilines. The specific pathways and resulting products depend on the microbial communities present and the environmental conditions (e.g., aerobic vs. anaerobic).
Aerobic Degradation: Under aerobic conditions, bacteria can initiate the degradation of anilines through hydroxylation of the aromatic ring, often leading to the formation of catechols. These catechols can then undergo ring cleavage and further degradation. mdpi.com For some chloroanilines, N-acetylation is a dominant metabolic pathway in aquatic organisms. nih.gov
Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, can be a significant degradation pathway for chlorinated aromatic compounds. For the herbicide 2,4-D, degradation under methanogenic conditions has been shown to produce intermediates such as 2-chlorophenol (B165306), 4-chlorophenol (B41353), and phenol. nih.gov
Interactive Data Table: Potential Transformation Products of Chlorinated Anilines and Related Compounds
| Parent Compound | Degradation Pathway | Potential Transformation Products |
| Aniline | Photocatalysis (TiO2) | Phenol, 2-Aminophenol, Hydroquinone, Nitrobenzene |
| 4-Chloroaniline | In vivo metabolism (fish) | N-acetylated metabolites |
| Aniline | Hepatic microsomal metabolism | Phenylhydroxylamine |
| 4-Chloroaniline | Hepatic microsomal metabolism | 4-Chlorophenylhydroxylamine |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anaerobic biodegradation | 2-Chlorophenol, 4-Chlorophenol, Phenol |
| Chlorflurenol-methyl (related herbicide) | Soil degradation | 2-chloro-9-hydroxyfluorene-9-carboxylic acid, 2-chlorofluorenone |
This table illustrates potential transformation products based on studies of related compounds, as specific data for this compound is not available.
The study of the transformation products of chlorophenoxy herbicides has also identified compounds such as 2,4-dichlorophenol, 4-chloro-2-methylphenol, and nitrated derivatives like 4-chloro-2-methyl-6-nitrophenol (B157164) as significant environmental metabolites. nih.govresearchgate.net Given the structure of this compound, it is plausible that its degradation could yield chlorinated phenols and other substituted aniline derivatives.
Due to the complexity and potential toxicity of these transformation products, comprehensive environmental risk assessments should consider not only the parent compound but also its degradation intermediates. The use of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be a valuable tool in estimating the environmental fate and potential toxicity of such compounds when experimental data is scarce. nih.govcore.ac.uknih.gov
Advanced Material Science and Catalytic Applications of Phenoxyanilines
Role as Synthetic Intermediates in Organic Synthesis
The primary and most well-documented role of 4-(2-Chlorophenoxy)-3-methylaniline is as an intermediate in multi-step organic synthesis. Its molecular framework, featuring a diaryl ether linkage and a reactive aniline (B41778) moiety, makes it a valuable precursor for constructing more complex molecules. The synthesis of such phenoxyaniline (B8288346) structures is typically achieved through cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination, which are powerful methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 946785-01-9 |
| Molecular Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.69 g/mol |
| Boiling Point (Predicted) | 337.5 ± 37.0 °C |
| Density (Predicted) | 1.226 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.82 ± 0.10 |
This data is based on computational predictions. researchgate.net
Precursors for Fine Chemical Synthesis
This compound serves as a key building block for the synthesis of fine chemicals, particularly those found in the pharmaceutical and agrochemical industries. The aniline functional group is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for its incorporation into larger, more complex molecular architectures.
For instance, the synthesis of the anthelmintic drug Rafoxanide, a halogenated salicylanilide, involves the coupling of an aminoether, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, with 3,5-diiodosalicylic acid. nih.gov This highlights a synthetic strategy where a structurally similar phenoxyaniline core is essential for the final biologically active product. nih.gov The presence of the chloro and methyl substituents on the this compound ring allows for precise control over the electronic properties and steric hindrance of the target molecule, which is crucial for modulating its biological activity. While specific compounds derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are common in patented chemical entities.
Building Blocks for Polymer Development
A review of current scientific and patent literature does not indicate that this compound has been utilized as a monomer or building block in the development of polymers. While aniline derivatives can, in principle, be polymerized, there are no specific examples or research findings detailing the incorporation of this particular compound into a polymer backbone.
Design and Integration into Catalytic Systems
The molecular structure of this compound suggests potential, though not yet realized, applications in catalysis. The presence of multiple heteroatoms offers potential coordination sites for metal centers, a key feature in the design of catalytic complexes.
Ligand Design for Homogeneous Catalysis
In theory, this compound could function as a ligand in homogeneous catalysis. The nitrogen atom of the amine group and the oxygen atom of the phenoxy ether could act as a bidentate chelate, coordinating to a transition metal center. The design of ligands is critical in catalysis as it can modulate the steric and electronic properties of the metal, thereby influencing the catalyst's reactivity, stability, and selectivity. nih.gov Ligands containing nitrogen and oxygen donor atoms are common in a wide array of catalytic reactions.
However, a search of the available literature and patent databases reveals no specific instances where this compound has been explicitly designed or used as a ligand in a homogeneous catalytic system. The development of such a catalyst would require further research to synthesize and evaluate its coordination chemistry and catalytic performance.
Table 2: Potential Coordination Sites for Metal Catalysts
| Functional Group | Atom | Potential Role in Ligation |
|---|---|---|
| Amine | Nitrogen (N) | Lewis base, primary coordination site |
| Ether | Oxygen (O) | Secondary coordination site for chelation |
Components in Heterogeneous Catalysts (e.g., Metal-Organic Frameworks)
There is no evidence in the scientific literature to suggest that this compound has been used as an organic linker to construct Metal-Organic Frameworks (MOFs) or other heterogeneous catalysts. The synthesis of functional MOFs often involves the use of organic linkers functionalized with groups capable of coordinating to metal nodes. While amino-functionalized linkers are a well-established class of building blocks for MOFs, the specific application of this compound has not been reported.
Photocatalytic System Development
No research or patents were found that describe the use or integration of this compound in the development of photocatalytic systems. While related heterocyclic structures like phenoxazines have been investigated for their photoredox properties, this activity has not been extended to this specific phenoxyaniline derivative. nih.gov
Solid State Chemistry and Crystal Engineering of 4 2 Chlorophenoxy 3 Methylaniline
Crystal Structure Determination and Analysis
There are no published studies detailing the determination and analysis of the crystal structure of 4-(2-Chlorophenoxy)-3-methylaniline. Consequently, fundamental crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Without single-crystal X-ray diffraction studies, a definitive understanding of the three-dimensional arrangement of molecules in the solid state remains elusive.
Intermolecular Interactions and Packing Arrangements
A detailed analysis of the intermolecular interactions and packing arrangements for this compound cannot be provided in the absence of its determined crystal structure. Such an analysis would typically involve the examination of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the molecular packing in the crystalline lattice.
Hydrogen Bonding Networks
Without experimental crystallographic data, a description of the hydrogen bonding networks within this compound cannot be accurately generated. The presence of an amine group (-NH2) suggests the potential for hydrogen bonding, but the specific network motifs and their role in the crystal packing are unknown.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. However, this analysis is contingent on the availability of a solved crystal structure. As no such data has been published for this compound, a Hirshfeld surface analysis has not been performed.
Polymorphism and Solid-State Phase Transitions
The existence of polymorphs—different crystalline forms of the same compound—or any solid-state phase transitions for this compound has not been reported in the scientific literature. The study of polymorphism is critical for understanding the physical and chemical properties of a material, but such investigations have not been documented for this specific compound.
Defect Chemistry and Its Influence on Material Properties
There is no available research on the defect chemistry of this compound. The study of crystal defects and their impact on material properties is a specialized area of materials science that requires detailed experimental and computational investigation, which has not been undertaken for this compound.
Future Research Directions and Emerging Opportunities
Innovations in Green Synthetic Methodologies
The synthesis of substituted anilines, including 4-(2-Chlorophenoxy)-3-methylaniline, is undergoing a green transformation. Traditional methods often rely on hazardous reagents and generate significant waste. nih.gov Modern research focuses on developing eco-friendly alternatives that are efficient, scalable, and utilize safer materials. nih.govresearchfloor.org
Key innovations in this area include:
Catalytic Hydrogenation: One promising green approach is the catalytic hydrogenation of corresponding nitroaromatic precursors. For instance, the synthesis of 4-chloro-3-methylaniline (B14550) can be achieved by the reduction of 2-chloro-5-nitrotoluene (B86962) using a platinum catalyst and hydrogen, with water as the only byproduct. wipo.int This method avoids the use of stoichiometric reductants like iron powder or sodium sulfide, which generate large amounts of waste and pose storage challenges. wipo.int
Use of Greener Solvents and Catalysts: Research is moving towards the use of benign solvents like water and ethanol, or even solvent-free conditions, to reduce the environmental impact of volatile organic compounds (VOCs). ijiras.comfrontiersin.org Microwave-assisted organic synthesis represents another significant advancement, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. acs.orgresearchgate.net For the synthesis of N-substituted anilines, gold-palladium alloy nanoparticle catalysts have shown high efficacy, proceeding through a dehydrative condensation followed by dehydrogenative aromatization. rsc.org
Novel Building Blocks: Scientists have developed methods using innovative starting materials like isatoic anhydride-8-amide to produce highly substituted anilines. nih.govresearchgate.net This approach is notable for being fast, efficient at room temperature, and scalable, offering a versatile route to a range of aniline (B41778) derivatives through pH-sensitive cyclization chemistry. nih.govresearchgate.net Another strategy involves the synthesis of anilines from cyclohexanones using a Pd/C–ethylene system, which tolerates a wide variety of substituents. acs.org
These methodologies represent a significant shift towards more sustainable chemical manufacturing, a trend that is critical for the future production of compounds like this compound. researchfloor.org
Advances in Computational Chemistry for Compound Design
Computational chemistry and in silico modeling have become indispensable tools for the rational design of new chemical entities and for predicting their properties, thereby accelerating research and reducing the need for extensive laboratory synthesis. nih.govnih.gov For a molecule like this compound, these techniques offer powerful ways to explore its potential and design derivatives with enhanced functionalities.
Key computational approaches include:
Quantitative Structure-Activity/Metabolism Relationships (QSAR/QSMR): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or metabolic fate. For substituted anilines, QSMR models have been developed to predict metabolic pathways like N-acetylation based on calculated physicochemical parameters. nih.gov Such models can be applied to this compound to anticipate its metabolic profile, a crucial step in developing new applications.
Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. nih.govnih.gov For example, docking studies on substituted anilines have been used to design potent enzyme inhibitors. mdpi.com By modeling the interactions of this compound and its virtual derivatives with various protein active sites, researchers can identify promising candidates for new therapeutic agents or other bioactive compounds. nih.gov Molecular dynamics simulations further refine these models by showing how the compound and its target behave over time. nih.gov
In Silico Guided Optimization: Computational tools can guide the structural modification of a lead compound to improve its properties. For instance, based on the structure of a lead phenoxy-pyridazine compound, new derivatives were designed that showed enhanced herbicidal activity. nih.gov This approach can be used to systematically modify the this compound scaffold—for example, by altering substituents on the phenyl rings—to optimize it for a specific function, be it catalytic, medicinal, or material-based.
The table below summarizes the application of various computational methods in the design and analysis of aniline derivatives.
Table 1: Computational Methods in Compound Design
| Computational Method | Application | Potential Relevance for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein's active site. | Identification of potential biological targets; design of enzyme inhibitors. | nih.govmdpi.com |
| QSAR/QSMR | Correlates chemical structure with biological activity or metabolic fate. | Prediction of metabolic pathways and potential bioactivity. | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to study stability and conformational changes. | Analysis of the stability of ligand-protein complexes and key interactions over time. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Design of new derivatives with similar or improved activity profiles. | nih.gov |
Development of Sustainable Remediation Technologies
The presence of chlorinated aromatic compounds, including chlorophenoxy and aniline derivatives, in the environment is a significant concern due to their persistence and potential toxicity. nih.govnih.gov Consequently, the development of sustainable and effective remediation technologies is a crucial area of research. These technologies could be applied to treat waste streams containing this compound or similar pollutants.
Emerging sustainable remediation technologies include:
Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading recalcitrant organic compounds. nih.gov These processes generate highly reactive hydroxyl radicals (HO•) that can break down complex molecules. nih.gov Techniques like the Fenton process (Fe²⁺/H₂O₂) and photo-Fenton (which incorporates UV light) have demonstrated high efficiency in degrading anilines and chlorophenoxy herbicides. researchgate.netnih.govacs.org The UV/peroxydisulfate process is another AOP that has shown high efficiency in removing aniline from aqueous solutions. researchgate.net
Bioremediation: This approach uses microorganisms to break down pollutants. While some chlorinated compounds are resistant to biodegradation, combining chemical and biological treatments can be effective. nih.govitrcweb.org For example, a chemical oxidation step like the Fenton process can be used to break down toxic herbicides into more biodegradable intermediates, which are then treated by a biological sequencing batch reactor, achieving high conversion of organic matter. nih.gov
In Situ Chemical Reduction (ISCR): This technology involves injecting chemical reductants into contaminated soil and groundwater to degrade pollutants. Zero-valent iron (ZVI) is a common reagent used in ISCR to treat chlorinated solvents through reductive dechlorination. augustmack.com This can be combined with other materials, such as colloidal activated carbon, to create reactive barriers that adsorb and degrade contaminants as groundwater flows through. mdpi.com
The following table compares different remediation technologies applicable to aniline and chlorophenoxy compounds.
Table 2: Comparison of Remediation Technologies
| Technology | Mechanism | Advantages | Applicable To | Reference |
|---|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., HO•) to oxidize pollutants. | High efficiency, rapid degradation, can mineralize organic compounds. | Aniline derivatives, Chlorophenoxy compounds | nih.govresearchgate.netnih.gov |
| Bioremediation (often coupled) | Use of microorganisms to metabolize contaminants. | Cost-effective, sustainable, can lead to complete mineralization. | Aniline, Chlorophenoxy herbicides (post-AOP) | nih.govitrcweb.org |
| In Situ Chemical Reduction (ISCR) | Chemical reduction of contaminants using agents like zero-valent iron (ZVI). | Effective for chlorinated compounds, can be used to create permeable reactive barriers. | Chlorinated solvents | augustmack.comregenesis.com |
| Thermal Remediation | Heating the subsurface to degrade and/or volatilize contaminants. | Rapid cleanup of source zones, effective for soil and groundwater. | Chlorinated solvents | augustmack.com |
Exploration of Novel Catalytic Functions
While often viewed as a synthetic target or intermediate, the structure of this compound suggests it could possess inherent catalytic properties. The field of organocatalysis has demonstrated that small organic molecules can catalyze a wide range of chemical reactions. The functional groups within this compound—the aniline nitrogen, the ether oxygen, and the aromatic rings—offer potential sites for catalytic activity.
Future research could explore:
Organocatalysis: The aniline moiety is a key functional group in many organocatalysts, capable of forming enamines or participating in hydrogen bonding to activate substrates. Research into aniline derivatives could reveal new catalytic transformations.
Ligand Development for Metal Catalysis: The nitrogen and oxygen atoms in this compound could act as bidentate or monodentate ligands for transition metals. The resulting metal complexes could exhibit novel catalytic activities. For instance, metal-organic frameworks (MOFs) with embedded metal-sulfur sites have shown enhanced performance in the catalytic hydrogenation of nitroarenes to anilines, highlighting the importance of the catalyst's coordination environment. bioengineer.org
Biomimetic Catalysis: Researchers could design catalysts that mimic the function of enzymes. acs.org The structure of this compound might serve as a scaffold for developing biomimetic catalysts for specific oxidation or reduction reactions. Aromatic sulfonic acids, for example, are recognized as environmentally benign catalysts for various processes. capitalresin.com
The selective oxidation of anilines to valuable chemicals like azoxybenzenes and nitrobenzenes can be controlled by adjusting reaction conditions, suggesting that aniline derivatives themselves can play a role in directing reaction pathways. acs.org Exploring these potential catalytic functions could open up entirely new applications for this compound, transforming it from a simple intermediate into a valuable tool for synthetic chemistry.
Q & A
Basic: How can the synthesis of 4-(2-Chlorophenoxy)-3-methylaniline be optimized for higher yield and purity?
Answer:
The synthesis typically involves sequential steps: nitration, fluorination, reduction, and coupling. Key optimization strategies include:
- Catalyst Selection : Use potassium fluoride (KF) for fluorination to enhance halogen substitution efficiency .
- Reduction Conditions : Employ iron powder in hydrochloric acid for nitro-group reduction, with controlled pH to minimize side reactions .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) improves purity .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation.
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Fluorination | High-purity KF, anhydrous conditions | Reduces by-product formation |
| Reduction | Stoichiometric Fe:HCl ratio | Ensures complete nitro-group conversion |
| Coupling | Base catalysis (e.g., K₂CO₃) | Accelerates phenoxy group attachment |
Advanced: What computational methods are suitable for studying the electronic structure of this compound?
Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical predictions. Key steps:
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational analysis .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions .
- Performance Metrics : Becke’s hybrid functional achieves an average absolute deviation of 2.4 kcal/mol for atomization energies, validated against experimental data .
| Functional | Components | Deviation (kcal/mol) |
|---|---|---|
| B3LYP | 20% exact exchange + gradient corrections | 2.4 |
| M06-2X | High non-locality for dispersion forces | 3.1 (estimated) |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and coupling patterns .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 248) and fragmentation pathways .
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELX software for refinement .
| Technique | Key Data | Application |
|---|---|---|
| NMR | δ 4.2 ppm (NH₂), δ 2.3 ppm (CH₃) | Substituent identification |
| MS | Base peak at m/z 154 (phenoxy fragment) | Structural elucidation |
Advanced: How does the substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The chloro and methyl groups act as electron-withdrawing and donating groups, respectively, directing reactivity:
- Chlorine : Activates the aromatic ring for NAS at ortho/para positions due to -I effect .
- Methyl Group : Steric hindrance at the 3-position reduces substitution at adjacent sites.
- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-(2-Bromophenoxy)-3-methylaniline) to quantify electronic effects.
| Substituent | Electronic Effect | Preferred NAS Site |
|---|---|---|
| Cl (2-position) | -I (electron-withdrawing) | 4- and 6-positions |
| CH₃ (3-position) | +I (electron-donating) | 5-position (steric block) |
Basic: What are the key challenges in isolating this compound during synthesis?
Answer:
Common challenges include:
- By-Products : Nitro-reduction intermediates (e.g., hydroxylamines) require quenching with acetic acid .
- Purification : Silica gel chromatography with hexane:ethyl acetate (3:1) effectively separates the target compound from unreacted phenol derivatives .
- Stability : Protect from light and oxygen to prevent amine oxidation.
Advanced: How can DFT predict the biological activity of this compound?
Answer:
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.
- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial activity .
- Solubility Prediction : Use COSMO-RS to estimate logP and bioavailability .
| Descriptor | Biological Relevance |
|---|---|
| HOMO Energy | Electron donation capacity to microbial targets |
| LogP | Membrane permeability (optimal range: 2–3) |
Advanced: How do solvent effects influence reaction kinetics in substitution reactions?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating NAS .
- Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of attacking species (e.g., OH⁻).
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants under varying dielectric conditions.
Basic: What analytical methods validate the absence of toxic by-products (e.g., chlorinated dioxins)?
Answer:
- GC-MS : Screen for polychlorinated dibenzodioxins (detection limit: 0.1 ppb) using EPA Method 1613 .
- HPLC-UV : Monitor aromatic by-products at 254 nm .
Advanced: What crystallographic challenges arise in resolving the compound’s structure?
Answer:
- Disorder : Methyl and phenoxy groups may exhibit rotational disorder; use SHELXL’s PART instruction to model .
- Twinned Crystals : Apply twin refinement protocols in Olex2 for data integration .
Advanced: How can contradictory data between experimental and computational results be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
